molecular formula C8H20O3Si2 B1583728 Trimethylsilyl trimethylsiloxyacetate CAS No. 33581-77-0

Trimethylsilyl trimethylsiloxyacetate

Cat. No.: B1583728
CAS No.: 33581-77-0
M. Wt: 220.41 g/mol
InChI Key: MAEQOWMWOCEXKP-UHFFFAOYSA-N
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Description

Trimethylsilyl ((trimethylsilyl)oxy)acetate, also known as Trimethylsilyl trimethylsiloxyacetate, is an organic compound . It has a linear formula of (CH3)3SiOCH2CO2Si(CH3)3 . The compound is not normally found in nature .


Synthesis Analysis

Trimethylsilyl ((trimethylsilyl)oxy)acetate has been used in the synthesis of zirconium (IV) carboxylato complexes . Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .


Molecular Structure Analysis

The molecular weight of Trimethylsilyl ((trimethylsilyl)oxy)acetate is 220.41 . The SMILES string representation of the molecule is CSi©OCC(=O)OSi©C .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .


Physical and Chemical Properties Analysis

Trimethylsilyl ((trimethylsilyl)oxy)acetate is a liquid with a refractive index of 1.411 (lit.) . It has a density of 0.903 g/mL at 25 °C (lit.) .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis for esterification, silylation, and protection of functional groups.

    Biology: Employed in the synthesis of biologically active molecules and as a protecting group in peptide synthesis.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

Target of Action

Trimethylsilyl trimethylsiloxyacetate is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . The primary targets of this compound are non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .

Mode of Action

This compound interacts with its targets by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of zirconium (IV) carboxylato complexes

Pharmacokinetics

It is known that trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific compound it is interacting with. In general, the introduction of the trimethylsiloxy groups can increase the volatility of the compound, making it more suitable for certain types of analysis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it reacts slowly with moisture or water . Therefore, it is recommended to handle and store this compound in an inert atmosphere and at room temperature .

Safety and Hazards

Trimethylsilyl ((trimethylsilyl)oxy)acetate is classified as a flammable liquid (Category 3), and it can cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reaction of Isopropyl Lithium with Trimethylchlorosilane: Isopropyl lithium (i-PrLi) reacts with trimethylchlorosilane (Me3SiCl) to form trimethylsilyl lithium (Me3SiLi).

    Reaction with Acetic Anhydride: Trimethylsilyl lithium is then reacted with acetic anhydride (Ac2O) to produce trimethylsilyl acetate (Me3SiOAc).

    Final Reaction with Ethanol: Trimethylsilyl acetate is further reacted with ethanol to yield Trimethylsilyl trimethylsiloxyacetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product. The reactions are typically carried out under controlled conditions to prevent contamination and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl trimethylsiloxyacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding siloxane derivatives.

    Reduction: Reduction reactions can convert it into simpler silane compounds.

    Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Trimethylsilyl Chloride: Used for silylation reactions.

    Acetic Anhydride: Used in esterification reactions.

    Ethanol: Used in the final step of synthesis.

Major Products Formed

The major products formed from reactions involving this compound include various siloxane derivatives, esters, and protected alcohols, phenols, and ethers .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Chloride: Used for silylation reactions but lacks the ester functionality.

    Trimethylsilyl Acetate: Similar in structure but does not have the additional trimethylsilyl group.

    Bis(trimethylsilyl)acetamide: Used for silylation but has different reactivity and applications.

Properties

IUPAC Name

trimethylsilyl 2-trimethylsilyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O3Si2/c1-12(2,3)10-7-8(9)11-13(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEQOWMWOCEXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187279
Record name Trimethylsilyl ((trimethylsilyl)oxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33581-77-0
Record name Trimethylsilyl [(trimethylsilyl)oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33581-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylsilyl ((trimethylsilyl)oxy)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033581770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylsilyl ((trimethylsilyl)oxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsilyl [(trimethylsilyl)oxy]acetate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIMETHYLSILYL ((TRIMETHYLSILYL)OXY)ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of trimethylsilyl trimethylsiloxyacetate highlighted in the provided research?

A1: The primary application described for this compound is as a reagent for synthesizing 1,3-dioxolan-4-ones. [] This reaction involves the this compound reacting with a carbonyl compound in the presence of a catalyst like trimethylsilyl iodide or trimethylsilyl triflate. [] This method is noted as an "improved procedure" for 1,3-dioxolan-4-one synthesis. []

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